

Spectroscopic Profile of (-)-Bornyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Bornyl chloride

Cat. No.: B12756440

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the bicyclic monoterpene, **(-)-Bornyl chloride**, also known as endo-2-chlorobornane. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted and reported ^1H and ^{13}C NMR spectral data for **(-)-Bornyl chloride**.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **(-)-Bornyl chloride** is complex due to the rigid bicyclic structure and the resulting diastereotopic protons. The chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the carbon-carbon single bonds.

Table 1: ^1H NMR Spectroscopic Data for **(-)-Bornyl Chloride**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2 (exo)	~4.0 - 4.2	dd	$J \approx 8.0, 3.5$
H-3 (endo)	~2.3 - 2.5	m	-
H-3 (exo)	~1.8 - 2.0	m	-
H-4	~2.1 - 2.3	m	-
H-5 (endo)	~1.2 - 1.4	m	-
H-5 (exo)	~1.7 - 1.9	m	-
H-6 (endo)	~1.0 - 1.2	m	-
H-6 (exo)	~1.6 - 1.8	m	-
CH ₃ -8	~0.9	s	-
CH ₃ -9	~1.0	s	-
CH ₃ -10	~0.85	s	-

Note: The chemical shifts and coupling constants are approximate values based on data from related bornane structures and general principles of NMR spectroscopy. Precise values can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in **(-)-Bornyl chloride** gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for **(-)-Bornyl Chloride**

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	~48.5
C-2	~68.0
C-3	~36.5
C-4	~44.8
C-5	~26.9
C-6	~30.0
C-7	~47.0
C-8	~20.3
C-9	~19.0
C-10	~13.5

Note: These chemical shifts are based on available data for 2-endo-chlorobornane and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(-)-Bornyl chloride** is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

Table 3: IR Spectroscopic Data for **(-)-Bornyl Chloride**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
2960-2870	C-H stretch	Alkane (CH, CH ₂ , CH ₃)	Strong
1455	C-H bend	CH ₂	Medium
1390, 1370	C-H bend	gem-dimethyl	Medium (split)
~700-800	C-Cl stretch	Alkyl halide	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of bornyl chloride is characterized by a molecular ion peak and several fragment ions resulting from the loss of specific neutral fragments.

Table 4: Mass Spectrometry Data for (-)-Bornyl Chloride

m/z	Ion Identity	Fragmentation Pathway	Relative Abundance
172/174	[C ₁₀ H ₁₇ Cl] ⁺ (M ⁺)	Molecular Ion	Low (Isotopic pattern for Cl)
137	[C ₁₀ H ₁₇] ⁺	Loss of Cl	High
121	[C ₉ H ₁₃] ⁺	Loss of HCl and CH ₃	Medium
95	[C ₇ H ₁₁] ⁺	Loss of C ₃ H ₆ from [C ₁₀ H ₁₇] ⁺	High (Base Peak)
81	[C ₆ H ₉] ⁺	Further fragmentation	High

Note: The fragmentation of bornyl chloride can be complex and may involve Wagner-Meerwein rearrangements. The relative abundances are approximate and can vary with the ionization method and energy.

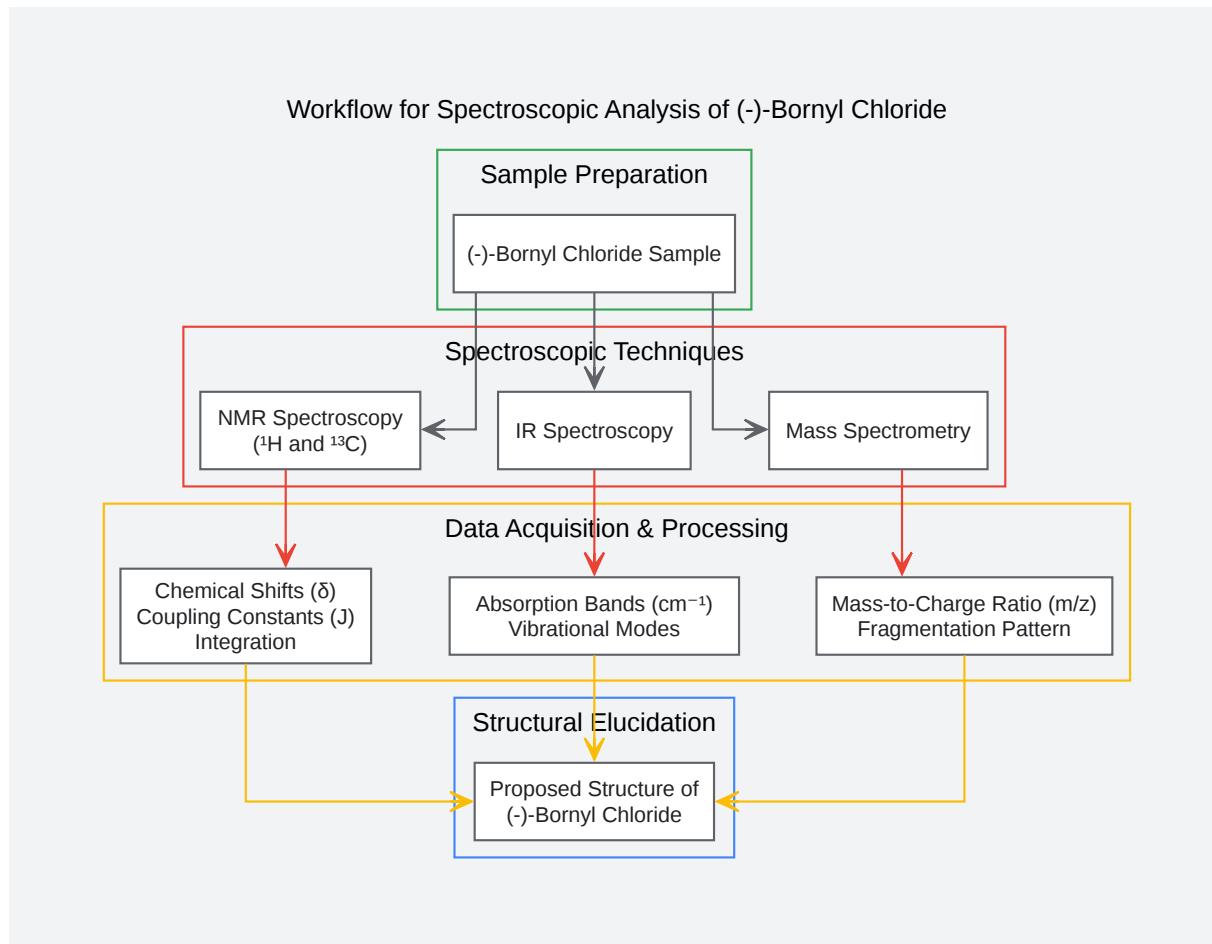
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(-)-Bornyl chloride** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ^1H NMR, a standard single-pulse experiment is typically used.
 - For ^{13}C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each carbon.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. For ^1H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy


- Sample Preparation: For a liquid sample like **(-)-Bornyl chloride**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
- Data Acquisition: Place the sample holder in the beam path of an FTIR spectrometer. Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty salt plates or the KBr pellet should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like **(-)-Bornyl chloride**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of (-)-Bornyl Chloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12756440#spectroscopic-data-of-bornyl-chloride-nmr-ir-ms\]](https://www.benchchem.com/product/b12756440#spectroscopic-data-of-bornyl-chloride-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com